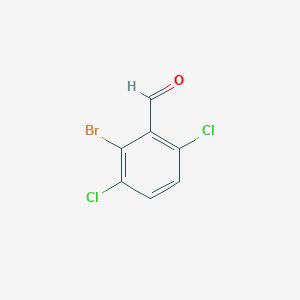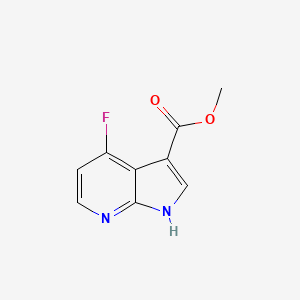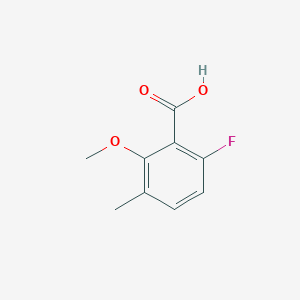
6-Fluoro-2-methoxy-3-methylbenzoic acid
説明
6-Fluoro-2-methoxy-3-methylbenzoic acid is a chemical compound with the molecular formula C9H9FO3 . It is a solid substance and is used in various scientific applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure can be viewed from the ChemSpider database .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.17 .科学的研究の応用
Synthetic Methods and Derivatives
- Preparation Techniques: Efficient methods for preparing similar compounds, such as 2-chloro-6-methylbenzoic acid, involve nucleophilic aromatic substitution and carbonylation, indicating potential synthesis pathways for related compounds like 6-Fluoro-2-methoxy-3-methylbenzoic acid (Daniewski et al., 2002).
- Derivatives and Stability: Studies on cyclopolic acid compounds and derivatives, which could include fluoro-methoxy-methylbenzoic acid structures, suggest using semi-empirical methods AM1 and PM3 for studying their stability and reactivity (Arsyad et al., 2021).
Medical and Biological Applications
- Cancer Imaging Agents: Fluorinated 2-arylbenzothiazoles, structurally related to fluoro-methoxy-methylbenzoic acid, have shown potential as novel probes for PET imaging in cancer, highlighting possible applications in medical imaging (Wang et al., 2006).
- Antifungal and Antitubercular Activities: Derivatives of similar compounds have demonstrated significant antifungal and antimicrobial activities, suggesting that this compound derivatives might also possess these properties (Tatipamula & Vedula, 2019).
Chemical Properties and Interactions
- Molecular Ordering and Interactions: Studies on fluoro-mesogens, which could include fluoro-methoxy-methylbenzoic acid, provide insights into their molecular ordering, intermolecular interactions, and the effect of various configurations on their stability and reactivity (Ojha & Pisipati, 2003).
- Metabolic Transformations: The metabolism of fluorobenzoates by certain microbes can offer insights into the biodegradation pathways of fluorinated benzoic acids, including this compound (Mouttaki et al., 2008).
Spectral Analysis and Photoresponsive Behaviour
- UV-Visible Spectral Shifts: Research on fluorinated liquid crystals, similar in structure to this compound, has been conducted to understand their spectral shifts and photoresponsive behavior in different solvent media (Praveen & Ojha, 2012).
生化学分析
Biochemical Properties
6-Fluoro-2-methoxy-3-methylbenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, such as glutathione, leading to detoxification or potential toxicity . Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and subsequent formation of metabolites that may participate in further biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in the MAPK pathway, this compound can affect gene expression and cellular metabolism . Furthermore, it has been observed to induce oxidative stress in certain cell types, leading to changes in cellular redox status and activation of antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been found to bind to the active sites of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding can result in altered enzyme activity and subsequent changes in the metabolism of other substrates. Additionally, this compound can interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo hydrolysis, leading to the formation of metabolites that can have distinct biochemical properties . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and may be associated with the formation of reactive metabolites and oxidative stress . Threshold effects have been observed, where certain dosages result in significant changes in biochemical and physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites may further participate in conjugation reactions, such as glucuronidation and sulfation, facilitated by transferase enzymes . The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of this compound is determined by its physicochemical properties and interactions with cellular components . The compound has been found to localize in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects . The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
6-fluoro-2-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBMUBHZRGQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


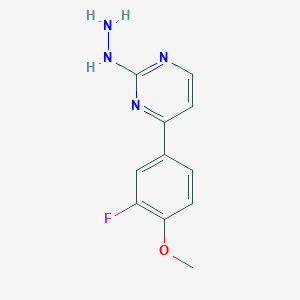

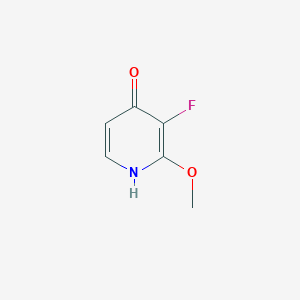


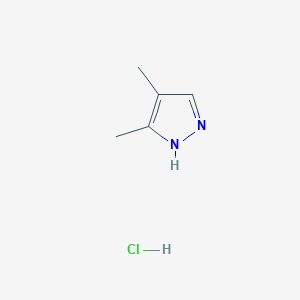

![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)
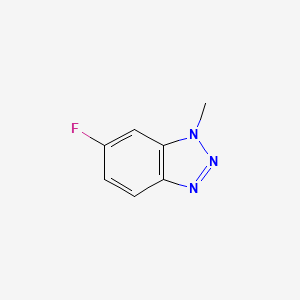

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)
